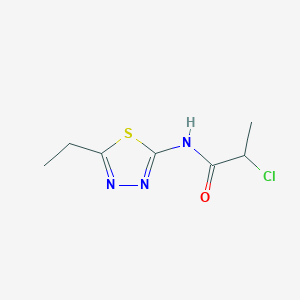

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRRQPRHLHNAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403023 | |

| Record name | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391864-00-9 | |

| Record name | 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound of interest in medicinal and agricultural chemistry. Drawing from established synthetic methodologies for analogous structures and the known biological potential of the 1,3,4-thiadiazole scaffold, this document outlines its synthesis, characterization, and potential applications, underpinned by a rigorous scientific framework.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of the versatile 1,3,4-thiadiazole heterocyclic system. The incorporation of an ethyl group at the 5-position and a 2-chloropropanamide moiety at the 2-position suggests a molecule designed for specific chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 391864-00-9 | [1][2] |

| Molecular Formula | C₇H₁₀ClN₃OS | [1] |

| Molecular Weight | 219.69 g/mol | Calculated |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be logically achieved through the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride. This approach is well-documented for the synthesis of analogous N-acyl-1,3,4-thiadiazole derivatives.[3]

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar compounds.[3]

-

Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetone.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Acylation: Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of cold water. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), a doublet and a quartet for the CH-CH₃ group of the propanamide moiety, and a broad singlet for the N-H proton.

-

¹³C NMR will display distinct resonances for the carbons of the thiadiazole ring, the ethyl group, and the propanamide side chain, including the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the thiadiazole ring.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Biological Activity and Mechanism of Action (Inferred)

While no specific biological data for this compound has been found, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.

The presence of the α-chloro amide functionality introduces a potential electrophilic site, which could allow the molecule to act as an alkylating agent, potentially forming covalent bonds with biological nucleophiles such as amino acid residues (e.g., cysteine, histidine) in enzymes or proteins. This covalent modification could lead to irreversible inhibition of target proteins.

Caption: Postulated mechanism of action.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the safety data for the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, and general knowledge of α-chloro amides, the following precautions should be taken:

-

Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Toxicity: The precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, is known to cause skin and eye irritation.[4] The target compound, being a potential alkylating agent, should be treated as a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Future Directions and Applications

Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, this compound represents a promising candidate for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized to confirm its structure and purity.

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethyl group and the chloro-propanamide side chain could provide valuable insights into the structural requirements for biological activity.

References

- Sigma-Aldrich.

- ChemScene. 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide.

- Fisher Scientific.

- TCI Chemicals.

- Amadis Chemical. This compound, 391864-00-9.

- Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central.

- U.S. Patent US20030153767A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- AK Scientific, Inc. This compound.

- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566B1.

- Biological Activities of Thiadiazole Derivatives: A Review.

- Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.

- U.S. Patent US2891961A. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

- PubChem. 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine | C4H6ClN3S | CID 15031707.

- Google Patents.

- Chemdiv. Compound 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.

- PubChem. 5-[2-(4-chlorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide.

Sources

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will detail the synthetic pathway, from the preparation of the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, to its subsequent acylation to yield the final product. The underlying principles of the reaction mechanisms, practical considerations for the experimental setup, and robust analytical techniques for characterization are thoroughly discussed. Safety protocols, a critical component of any synthetic procedure, are also emphasized. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and exploration of novel heterocyclic compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a prominent feature in a multitude of biologically active compounds.[3] The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its versatility as a pharmacophore.[1] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively investigated for their therapeutic potential.[4] The presence of a reactive amino group provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[1]

The target molecule, this compound, incorporates several key features: the 1,3,4-thiadiazole core, an ethyl substituent at the 5-position which can influence lipophilicity and binding interactions, and a 2-chloropropanamide side chain. The α-chloroamide functionality is a reactive electrophilic group that can potentially engage in covalent interactions with biological targets, a strategy sometimes employed in drug design.

This guide will provide a detailed and practical roadmap for the synthesis of this promising compound, empowering researchers to confidently and safely produce it for further investigation.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key precursor, 2-amino-5-ethyl-1,3,4-thiadiazole. The second step is the acylation of this amino-thiadiazole with 2-chloropropionyl chloride.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Precursor: 2-amino-5-ethyl-1,3,4-thiadiazole

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is a well-established procedure, typically involving the cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent.[5][6] Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.

Materials:

| Compound | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |

| Propanoic Acid | 74.08 | 7.41 | 0.1 | 1.0 |

| Thiosemicarbazide | 91.13 | 9.11 | 0.1 | 1.0 |

| Polyphosphoric Acid | - | ~50 | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add polyphosphoric acid.

-

To the stirred polyphosphoric acid, add thiosemicarbazide followed by the dropwise addition of propanoic acid.

-

Heat the reaction mixture to 100-120°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice (~200 g). This should be done in a fume hood as some fuming may occur.

-

Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole as a white to off-white solid.

Synthesis of this compound

This step involves the acylation of the amino group of the precursor with 2-chloropropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[7]

Materials:

| Compound | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |

| 2-amino-5-ethyl-1,3,4-thiadiazole | 129.18 | 1.29 | 0.01 | 1.0 |

| 2-Chloropropionyl chloride | 126.98 | 1.40 | 0.011 | 1.1 |

| Triethylamine | 101.19 | 1.21 | 0.012 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous THF.

-

Add triethylamine to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride in anhydrous THF to the cooled reaction mixture dropwise over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

To the residue, add cold water and stir. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the 2-amino-5-ethyl-1,3,4-thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride.

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a privileged heterocyclic scaffold.[1][2][3] Its five-membered aromatic ring, containing one sulfur and two nitrogen atoms, confers a unique combination of physicochemical properties that make it an attractive core for drug design.[2][4] The mesoionic character and strong aromaticity of the 1,3,4-thiadiazole ring contribute to its metabolic stability and ability to cross cellular membranes, enhancing interaction with biological targets.[2][5] This has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][6][7][8][9] This guide provides an in-depth technical exploration of the multifaceted biological activities of 1,3,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Physicochemical Properties and General Synthesis

The inherent biological activity of 1,3,4-thiadiazole derivatives is intrinsically linked to their electronic structure. The presence of the -N=C-S- moiety is considered a key contributor to their diverse pharmacological effects.[10][11][12] Furthermore, the 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, which allows some derivatives to interfere with DNA replication processes, a property exploited in the development of anticancer agents.[2][13]

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with various reagents like carboxylic acids, acid chlorides, or aldehydes.[3][7][14][15] For instance, the reaction of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride is a widely used method.[16]

Caption: Generalized synthetic pathway for 1,3,4-thiadiazole derivatives.

A Spectrum of Biological Activities: Mechanisms and Evidence

The structural versatility of the 1,3,4-thiadiazole scaffold allows for fine-tuning of its biological activity through the introduction of various substituents at the C2 and C5 positions. This has led to the discovery of compounds with potent and selective activities across different therapeutic areas.

Antimicrobial Activity: A Persistent Threat, A Versatile Scaffold

The emergence of multidrug-resistant microbial strains necessitates the continuous development of novel antimicrobial agents.[17] 1,3,4-Thiadiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[4][18][19] Their mechanisms of action are varied and can include the disruption of essential biochemical pathways and the modulation of enzyme function in pathogens.[4]

A recent review highlighted that numerous newly synthesized 1,3,4-thiadiazole derivatives exhibited superior or comparable inhibitory efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species, when compared to standard antibiotics.[4][18] For instance, some derivatives have shown excellent activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[17][20]

Table 1: Representative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| Benzimidazole-substituted 1,3,4-thiadiazoles | S. aureus, S. epidermidis, P. aeruginosa, E. coli | Moderate to good activity at 25 mg/mL | [18] |

| Furan-2-yl substituted 1,3,4-thiadiazole | S. aureus, B. pumilus, E. coli | Zones of inhibition: 18.96 mm, 18.20 mm, 17.33 mm respectively | [18] |

| Tetranorlabdane-bearing 1,3,4-thiadiazole | Bacillus polymyxa, Pseudomonas aeruginosa | MIC value of 2.5 μg/mL | [18] |

| Myricetin derivatives with 1,3,4-thiadiazole | Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs) | Potent antibacterial activities | [17] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in sterile Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The synthesized 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The development of novel, more effective anticancer therapeutics is a critical area of research.[5] 1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and leukemia.[21] Their mechanisms of action are often multifaceted and can involve:

-

Inhibition of Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with the assembly of tubulin subunits. This disrupts mitosis, leading to cell cycle arrest and apoptosis.[21]

-

Interference with Signaling Pathways: Certain 1,3,4-thiadiazole compounds have been shown to interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[21]

-

Induction of Apoptosis: Many derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells.[21] This can be mediated through various mechanisms, including the activation of caspases.[22]

-

Enzyme Inhibition: Some 1,3,4-thiadiazoles target specific enzymes that are crucial for cancer cell proliferation, such as carbonic anhydrases and tyrosine kinases.[7]

Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast) | 49.6 µM | [13] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (breast) | 53.4 µM | [13] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon) | 2.44 µM | [16] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (breast) | 23.29 µM | [16] |

| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound 4e) | MCF-7 (breast) | 2.34 µg/mL | [23] |

| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound 4e) | HepG2 (liver) | 3.13 µg/mL | [23] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a central nervous system disorder characterized by recurrent seizures.[6][9] Several 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant activity in various preclinical models.[6][9][24][25] The well-known carbonic anhydrase inhibitor, acetazolamide, which features a 1,3,4-thiadiazole ring, is used in the treatment of certain types of seizures.[26][27][28][29]

The proposed mechanisms of anticonvulsant action for 1,3,4-thiadiazole derivatives often involve:

-

Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase in the central nervous system can lead to an accumulation of carbonic acid, resulting in a decrease in pH.[27][28] This can retard abnormal, paroxysmal, and excessive discharge from neurons.[29][30]

-

Modulation of GABAergic Neurotransmission: Some derivatives may enhance the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at GABA-A receptors.[25]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Model: The test is typically performed in mice or rats.

-

Compound Administration: The synthesized 1,3,4-thiadiazole derivatives are administered to the animals, usually via intraperitoneal injection, at various doses. A control group receives the vehicle.

-

Induction of Seizure: After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases. Some 1,3,4-thiadiazole derivatives have been shown to possess significant anti-inflammatory properties.[31][32] The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[7][31] Interestingly, some derivatives have shown selectivity for COX-2, which may result in a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[31][33]

Experimental Protocol: In Vitro Albumin Denaturation Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test 1,3,4-thiadiazole derivative at various concentrations and a solution of bovine serum albumin.

-

Incubation: The mixture is incubated at a physiological pH and then heated to induce denaturation of the albumin.

-

Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of the compound to inhibit the heat-induced denaturation of albumin is an indicator of its anti-inflammatory activity.

-

Control: A standard anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

-

Calculation: The percentage inhibition of denaturation is calculated and compared to the control.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

-

Anticonvulsant Activity: The presence of an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor-acceptor system are considered important pharmacophoric features for anticonvulsant activity.[24] Lipophilicity also plays a crucial role.[6]

-

Antimicrobial Activity: The introduction of halogen groups on phenyl rings attached to the thiadiazole nucleus can enhance antimicrobial activity.[17]

-

Anticancer Activity: The specific substitution patterns that lead to potent anticancer activity are diverse and often depend on the target cancer cell line and the mechanism of action.

Caption: Essential pharmacophoric elements for anticonvulsant 1,3,4-thiadiazoles.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them valuable lead compounds for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action at the molecular level. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly play a crucial role in the rational design of the next generation of 1,3,4-thiadiazole-based drugs.

References

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.

- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (n.d.). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6).

- What is the mechanism of Acetazolamide? (2024, July 17). Patsnap Synapse.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 20). Frontiers.

- Acetazolamide. (2023, July 2). In StatPearls. NCBI Bookshelf.

- Acetazolamide. (n.d.). In Wikipedia.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI.

- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025, February 12).

- Acetazolamide: Package Insert / Prescribing Information. (n.d.). Drugs.com.

- What is the mechanism of action (MOA) of acetazolamide? (2025, September 4). Dr.Oracle.

- 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.).

- Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. (n.d.).

- Literature review on the therapeutic applications of 1,3,4-thiadiazoles. (n.d.). Benchchem.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

- 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025, June 24). ResearchGate.

- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022, January 21). PMC - NIH.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). PubMed.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Publishing.

- 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (n.d.). Semantic Scholar.

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH.

- Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (n.d.). American Research Journals.

- Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Neliti.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI.

- 1,3,4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation. (2004, December 30). PubMed.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (n.d.). NIH.

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8).

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). PMC.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023, December 13). ResearchGate.

- Kane, S. R. (n.d.). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. IJPPR.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2025, August 10). ResearchGate.

- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience.

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC.

- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). PMC - NIH.

- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (n.d.). Jetir.Org.

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. media.neliti.com [media.neliti.com]

- 21. bepls.com [bepls.com]

- 22. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. arjonline.org [arjonline.org]

- 26. What is the mechanism of Acetazolamide? [synapse.patsnap.com]

- 27. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Acetazolamide - Wikipedia [en.wikipedia.org]

- 29. drugs.com [drugs.com]

- 30. droracle.ai [droracle.ai]

- 31. thaiscience.info [thaiscience.info]

- 32. jetir.org [jetir.org]

- 33. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound belonging to the promising class of 1,3,4-thiadiazole derivatives. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a detailed account of its chemical identity, a validated protocol for its synthesis, and an exploration of its potential applications in drug development, particularly in oncology. The guide also covers essential analytical techniques for its characterization and discusses the putative mechanisms of action that underpin the therapeutic potential of this class of compounds.

Chemical Identity and Physicochemical Properties

-

Molecular Formula: C₇H₁₀ClN₃OS

-

Molecular Weight: 219.69 g/mol

-

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Significance in Drug Development |

| Melting Point (°C) | 150 - 200 | Purity assessment and solid-state characterization. |

| LogP | 1.5 - 2.5 | Lipophilicity, influencing membrane permeability and solubility. |

| Aqueous Solubility | Low | Affects bioavailability and formulation strategies. |

| pKa (amide N-H) | 10 - 12 | Influences ionization state at physiological pH. |

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride. This method is well-established for the synthesis of N-acylated 2-amino-1,3,4-thiadiazoles.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

2-amino-5-ethyl-1,3,4-thiadiazole

-

2-chloropropanoyl chloride

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine or Pyridine

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or Ethyl acetate/Hexane for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in anhydrous THF or DCM.

-

Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

-

Acylation: Slowly add a solution of 2-chloropropanoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a multiplet for the CH-Cl proton, a doublet for the methyl group adjacent to the chiral center, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbons of the thiadiazole ring, the ethyl group, the amide carbonyl, and the chlorinated aliphatic chain. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400), C=O stretching of the amide (around 1650-1680), and C-Cl stretching (around 600-800). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4] The title compound, by virtue of its structural features, is a promising candidate for further investigation, particularly in oncology.

Anticancer Potential

Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[5][6] The presence of the N-acyl group and the chloro-substituent in the title compound are features often associated with enhanced anticancer activity.

Potential Mechanisms of Action:

The anticancer activity of 1,3,4-thiadiazole derivatives is believed to be multifactorial.[7][8][9] Potential mechanisms include:

-

Kinase Inhibition: Many heterocyclic compounds, including thiadiazoles, can act as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer.

-

Topoisomerase Inhibition: Some derivatives may intercalate with DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and induction of apoptosis.[7]

-

Tubulin Polymerization Inhibition: Interference with microtubule dynamics is another established anticancer mechanism that could be relevant.

-

Induction of Apoptosis: The cytotoxic effects are often mediated through the activation of apoptotic pathways.[7]

Caption: Putative mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

In Silico ADMET Profiling

In the absence of experimental data, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides valuable early-stage insights into the drug-likeness of a compound.[3][4][10][11][12]

Table 3: Predicted ADMET Properties

| Parameter | Predicted Outcome | Implication |

| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Penetration | Moderate to Low | May have limited central nervous system effects. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Warrants experimental investigation for drug-drug interactions. |

| Hepatotoxicity | Possible | Requires experimental validation. |

| Ames Mutagenicity | Unlikely | Suggests a low potential for being mutagenic. |

These computational predictions serve as a guide for future preclinical studies and highlight areas that require thorough experimental investigation.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule within the pharmacologically significant class of 1,3,4-thiadiazoles. Based on the extensive research on analogous compounds, it holds considerable promise as a lead compound for the development of new therapeutic agents, particularly in the field of oncology. Future research should focus on the comprehensive experimental validation of its physicochemical properties, in-depth evaluation of its biological activity against a panel of cancer cell lines, and elucidation of its precise mechanism of action. Furthermore, thorough preclinical ADMET and toxicology studies are essential to assess its potential for clinical development.

References

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). BEPLS, 12(11).

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(19), 6539.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(15), 4983.

- This compound, 391864-00-9. Amadis Chemical.

- 391864-00-9 this compound. AKSci.

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). Molecules, 23(10), 2642.

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 185-196.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules, 27(23), 8345.

- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1338-1351.

- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. (2007). Acta Crystallographica Section E, 63(Pt 11), o4279.

- Predicting ADME properties in silico: methods and models. (2002). Drug Discovery Today, 7(11 Suppl), S83-S88.

- In silico ADMET prediction of synthesized compounds 2a-l. (2023). Journal of Molecular Structure, 1272, 134162.

- In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors. (2025). Current Medicinal Chemistry.

- Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. (2014). Acta Crystallographica Section C, Structural Chemistry, 70(Pt 8), 784-789.

- In Silico methods for ADMET prediction of new molecules. (2015). SlideShare.

- ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2003). Nature Reviews Drug Discovery, 2(3), 198-206.

- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2012). Mini Reviews in Medicinal Chemistry, 12(13), 1354-1372.

- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Molecules, 27(24), 8705.

- Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2021). Journal of Molecular Liquids, 336, 116298.

- Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. (2020). Research in Pharmaceutical Sciences, 15(1), 71-82.

- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2023). Molecules, 28(15), 5801.

- 2-Chloro-5-ethyl-1,3,4-thiadiazole. ECHEMI.

- Thiadiazole derivatives as anticancer agents. (2020). Pharmacological Reports, 72(4), 839-854.

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][9][13]THIADIAZOLE DERIVATIVES: A REVIEW. (2016). Heterocyclic Letters, 6(3), 349-366.

Sources

- 1. This compound,391864-00-9-Amadis Chemical [amadischem.com]

- 2. 391864-00-9 this compound AKSci 7290CM [aksci.com]

- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 4. audreyli.com [audreyli.com]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

Technical Guide: Herbicidal Properties of N-Acylthiadiazole Compounds

This guide provides an in-depth technical exploration of N-acylthiadiazole compounds, a significant class of heterocyclic molecules investigated for their potent herbicidal activity. We will dissect their mechanism of action, explore the critical structure-activity relationships that govern their efficacy, detail synthetic pathways, and provide validated protocols for their evaluation. This document is intended for researchers and professionals in agrochemical discovery and development, offering a blend of foundational science and practical, field-proven insights.

Introduction: The Agricultural Significance of Thiadiazole Herbicides

The thiadiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, lending itself to a wide array of biological activities.[1] Derivatives of 1,3,4-thiadiazole, in particular, have been successfully commercialized as pesticides and herbicides, such as Tebuthiuron and Thiazafluron.[2] The N-acyl substitution on the thiadiazole ring represents a key evolution in the design of new herbicidal agents. This modification allows for fine-tuning of the molecule's physicochemical properties, influencing its uptake, translocation, and interaction with the target site within the plant. The primary impetus for developing novel herbicides like N-acylthiadiazoles is the persistent challenge of weed resistance to existing chemical classes and the continuous need for compounds with improved crop selectivity and environmental profiles.

Core Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

While thiadiazole derivatives can exhibit various modes of action, a predominant and highly effective mechanism for many N-acylthiadiazole herbicides is the inhibition of Protoporphyrinogen Oxidase (PPO).[3][4] PPO (EC 1.3.3.4) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the synthesis of both chlorophylls and hemes.

2.1. The PPO Inhibition Cascade

PPO catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). N-acylthiadiazole inhibitors act as competitive inhibitors, binding to the active site of the PPO enzyme.[5] This blockage prevents the formation of Proto IX within the plastid. Consequently, the substrate, Proto IX-gen, accumulates and diffuses out of the plastid into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation occurs, converting Proto IX-gen to Proto IX.

This misplaced Proto IX, when exposed to light, becomes a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[4] This singlet oxygen initiates a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, loss of cellular integrity, and ultimately, cell death.[6] This mechanism results in the characteristic rapid "burn-down" symptoms observed in susceptible weeds, such as necrosis and desiccation, often visible within hours of application.[6]

4.2. Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

This protocol is adapted from methodologies described in the literature for the synthesis of related compounds. [1]It serves as a self-validating system where successful synthesis can be confirmed by standard analytical techniques.

Materials:

-

2-amino-5-propyl-1,3,4-thiadiazole

-

Cyclopropanecarbonyl chloride

-

Triethylamine (TEA)

-

Dry Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 mmol) in 15 mL of dry THF.

-

Base Addition: Add triethylamine (1.2 mmol) to the solution. The TEA acts as a base to neutralize the HCl byproduct of the acylation reaction.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.

-

Acylation: Add cyclopropanecarbonyl chloride (1.1 mmol), dissolved in 5 mL of dry THF, dropwise to the stirred solution over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding 20 mL of distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [1] 4.3. Protocol: Greenhouse Evaluation of Herbicidal Activity

This protocol outlines a standard method for assessing the pre-emergence and post-emergence herbicidal efficacy of newly synthesized compounds.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

-

Weed species seeds (e.g., Amaranthus retroflexus (pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyard grass)). [1][3]* Crop species seeds (e.g., maize, wheat, rice) for selectivity testing. [3]* Pots filled with sterilized sandy loam soil.

-

Automated track sprayer for uniform application.

Step-by-Step Procedure:

-

Planting: Sow seeds of weed and crop species into separate pots at a depth of 0.5-1.0 cm.

-

Pre-emergence Application:

-

Within 24 hours of planting, spray the soil surface of one set of pots with the test compound solutions at various application rates (e.g., 18.75, 37.5, 75, 150 g a.i./ha). [3] * Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

-

-

Post-emergence Application:

-

Allow a second set of pots to grow in the greenhouse until the weeds reach the 2-3 leaf stage.

-

Apply the test compounds to the foliage using the track sprayer at the same range of application rates.

-

-

Evaluation:

-

Place all treated pots in a greenhouse under controlled conditions (e.g., 25°C, 14h/10h light/dark cycle, 60-70% humidity).

-

After 14-21 days, visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete plant death).

-

For a quantitative assessment, harvest the above-ground plant tissue and measure the fresh weight. Calculate the growth inhibition relative to the negative control.

-

-

Data Analysis: Calculate the GR₅₀ (the dose required to cause 50% growth reduction) for each compound against each plant species to determine potency and selectivity.

Conclusion and Future Outlook

N-acylthiadiazole compounds continue to be a promising area for the discovery of novel herbicides, particularly PPO inhibitors. The versatility of their synthesis allows for extensive SAR studies, enabling the optimization of activity against resistant weeds while improving crop safety. Future research will likely focus on leveraging computational tools, such as molecular docking, to rationally design next-generation inhibitors with even greater potency and unique resistance-breaking profiles. [3][5]The integration of these advanced design strategies with robust, validated screening protocols will be essential for translating laboratory discoveries into effective agricultural solutions.

References

- Herbicide Mode of Action. (n.d.). Google Vertex AI Search.

- Herbicidal activity of 1,3,4-thiadiazole derivatives. (2025). ResearchGate.

- Synthesis and Herbicidal Activity of Novel N-(2,2,2)-trifluoroethylpyrazole derivatives. (2010). Journal of Agricultural and Food Chemistry.

- Part I: Mode of Action of Herbicides. (2021). YouTube.

- Thiadiazole derivatives and herbicide compositions containing the same. (n.d.). Google Patents.

- Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety. (n.d.). ResearchGate.

- Thiadiazole derivatives and herbicide compositions containing same. (n.d.). Google Patents.

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Asian Journal of Chemistry.

- Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. (2024). PubMed.

- Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide. (2025). ResearchGate.

- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). University of Nebraska-Lincoln.

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). MDPI.

- Synthesis and herbicidal activities of benzothiazole N,O-acetals. (2015). PubMed.

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023). MDPI.

- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties. (2025). RSC Publishing.

- Herbicide Mode-of-Action Summary. (n.d.). Purdue Extension.

- Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors. (2016). PubMed.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl- pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. extension.purdue.edu [extension.purdue.edu]

Unlocking the Fungicidal Potential of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: A Technical Guide for Novel Antifungal Development

Abstract

In the persistent search for novel, broad-spectrum antifungal agents, the 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore. This technical guide delves into the fungicidal potential of a specific, yet underexplored derivative: 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. We will explore its hypothetical synthesis, proposed mechanism of action, and a comprehensive roadmap for its in-vitro evaluation against key fungal pathogens. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antifungal discovery.

Introduction: The Rationale for 1,3,4-Thiadiazole Derivatives in Antifungal Research

The 1,3,4-thiadiazole nucleus is a versatile heterocyclic moiety that has garnered significant attention in medicinal and agricultural chemistry due to its wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] Its structural similarity to other azole-based antifungals suggests a comparable mechanism of action, primarily targeting the fungal cell membrane's integrity.[4][5] The sulfur atom in the thiadiazole ring is thought to enhance liposolubility, potentially improving the compound's ability to penetrate fungal cell membranes.[5]

This guide focuses on the novel compound this compound, a molecule designed to leverage the established antifungal properties of the thiadiazole core while introducing substituents that may enhance its efficacy and spectrum of activity. The ethyl group at the 5-position and the 2-chloropropanamide side chain are key modifications hypothesized to influence its biological activity.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, starting with the formation of the core 1,3,4-thiadiazole ring, followed by the addition of the propanamide side chain. The following is a proposed synthetic route based on established methods for analogous compounds.[2][6][7]

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole.

-

To a solution of propanoic acid in a suitable solvent (e.g., phosphorus oxychloride), add thiosemicarbazide in equimolar amounts.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the synthesized 2-amino-5-ethyl-1,3,4-thiadiazole in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath and add 2-chloropropanoyl chloride dropwise with constant stirring.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Postulated Mechanism of Action

Thiazole and thiadiazole-based antifungals often exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The proposed mechanism for this compound is the inhibition of the cytochrome P450 enzyme, 14-α-demethylase.

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function, leading to cell death.[4]

In Vitro Antifungal Activity Assessment

A systematic in vitro evaluation is crucial to determine the antifungal spectrum and potency of the synthesized compound. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.[8][9][10]

Fungal Strains

A panel of clinically and agriculturally relevant fungal strains should be used to determine the spectrum of activity.

| Category | Fungal Species | Relevance |

| Yeasts | Candida albicans | Common human pathogen[5] |

| Cryptococcus neoformans | Opportunistic human pathogen[4] | |

| Molds | Aspergillus fumigatus | Common human pathogen |

| Fusarium oxysporum | Plant pathogen[11] | |

| Botrytis cinerea | Plant pathogen[12] | |

| Magnaporthe oryzae | Rice blast fungus[13][14] |

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][10]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[8]

-

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. A typical concentration range to test for a novel compound is 0.03 to 64 µg/mL.[8]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

-

Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control.[9]

-

Data Presentation

The results of the MIC assay should be presented in a clear and concise table for easy comparison with standard antifungal agents.

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | [Experimental Value] | [Control Value] | [Control Value] |

| Cryptococcus neoformans | [Experimental Value] | [Control Value] | [Control Value] |

| Aspergillus fumigatus | [Experimental Value] | [Control Value] | [Control Value] |

| Fusarium oxysporum | [Experimental Value] | [Control Value] | [Control Value] |

| Botrytis cinerea | [Experimental Value] | [Control Value] | [Control Value] |

| Magnaporthe oryzae | [Experimental Value] | [Control Value] | [Control Value] |

Structure-Activity Relationship (SAR) and Future Directions

The initial bioactivity data for this compound will serve as a foundation for further optimization through Quantitative Structure-Activity Relationship (QSAR) studies.[15][16][17][18][19] QSAR models can help elucidate the relationship between the physicochemical properties of the molecule and its antifungal activity, guiding the design of more potent analogs.[20]

Future research should focus on:

-

Broadening the Spectrum: Testing against a wider range of fungal pathogens, including resistant strains.

-

Toxicity Studies: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

-

In Vivo Efficacy: Assessing the compound's performance in animal models of fungal infection.

-

Mechanism Elucidation: Conducting further studies, such as ergosterol quantification assays, to confirm the proposed mechanism of action.[5]

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents. Its 1,3,4-thiadiazole core is a well-established pharmacophore with a likely mechanism of action targeting ergosterol biosynthesis. The systematic evaluation outlined in this guide provides a clear pathway for characterizing its fungicidal potential and advancing its development as a potential therapeutic or agrochemical. The insights gained from these studies will be invaluable in the ongoing battle against fungal diseases.

References

- Thiazole antifungals | Research Starters - EBSCO. (URL: )

- Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed. (URL: )

- Full article: Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - Taylor & Francis Online. (URL: )

- Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609 - Benchchem. (URL: )

- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. (URL: )

- (PDF) Quantitative structure-activity relationship (QSAR)

- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (URL: )

- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (URL: )

- (PDF)

- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin

- Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity | International Journal of Pharmaceutical Sciences and Drug Research. (URL: )

- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC - PubMed Central. (URL: )

- Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - NIH. (URL: )

- Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b] - ProQuest. (URL: )

- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin

- Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - NIH. (URL: )

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. (URL: )

- Fungicidal Activities of Synthesized 2-Aryl-5,6-dihydro-5- thioxoimidazo-[2,1-b]-1,3,4-thiadiazol-6-ones derivatives - Research Journal of Agricultural Sciences. (URL: )

- Synthesis, Antifungal Activities and 3D-QSAR Study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides - PubMed. (URL: )

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (URL: )

- Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed. (URL: )

- Fungicidal Activity of Novel Synthesized 2-(N- Aryloxy Acetyl)-5-(2'-Hydroxy Phenyl)-1, 3, 4- Oxadiazole - Ignited Minds Journals. (URL: )

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Compound 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide - Chemdiv. (URL: )

- In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). (URL: )

- Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (URL: )

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer

- Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant P

- Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity - PubMed. (URL: )

Sources

- 1. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjas.org [rjas.org]

- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ifyber.com [ifyber.com]

- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ignited.in [ignited.in]